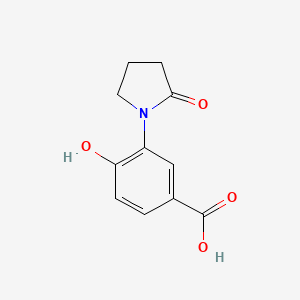
Pistaciamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pistaciamide is a natural product derived from the plant Pistacia chinensis. It is a pyrrolidone derivative with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pistaciamide typically involves the extraction of natural products from Pistacia chinensis. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for the extraction of natural products include solvent extraction, chromatography, and crystallization .
Industrial Production Methods
The compound is typically produced in small quantities for research purposes .
化学反応の分析
Types of Reactions
Pistaciamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Pistaciamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of pyrrolidone derivatives.
Biology: Research on this compound includes its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Studies have explored its potential therapeutic effects, including its role in reversing multidrug resistance in cancer cells.
作用機序
The mechanism of action of pistaciamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
類似化合物との比較
Similar Compounds
Similar compounds to pistaciamide include other pyrrolidone derivatives and natural products from the Pistacia genus, such as pistagremic acid and other phenolic compounds .
Uniqueness
This compound is unique due to its specific structure and the combination of its chemical and biological properties.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
4-hydroxy-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(11(15)16)6-8(9)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
InChIキー |
SMQZZRUGTUYBFY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


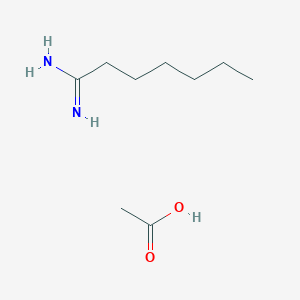
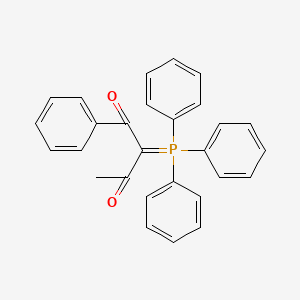
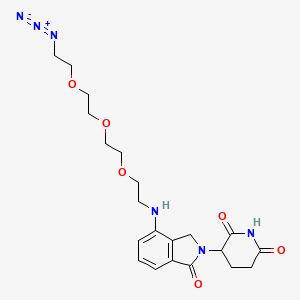
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
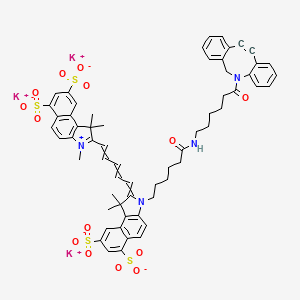
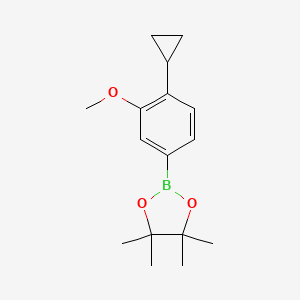
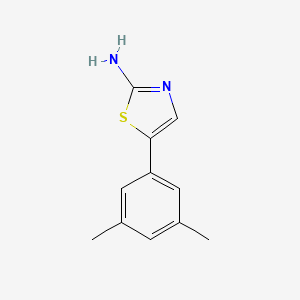
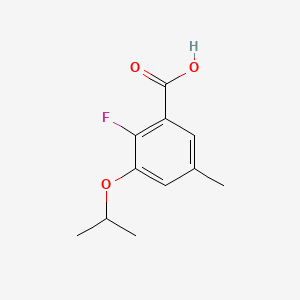
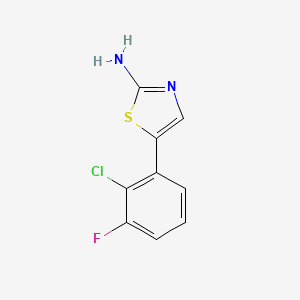
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
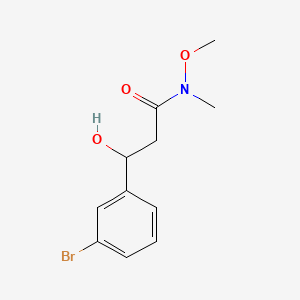
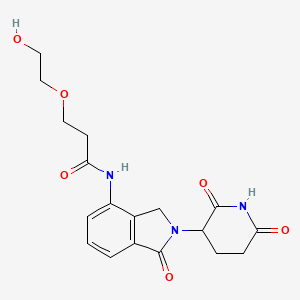
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
